molecular formula C19H24N2O4S B10954717 Butan-2-yl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Butan-2-yl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10954717
M. Wt: 376.5 g/mol
InChI Key: WOHLDEFFRJWFOV-UHFFFAOYSA-N
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Description

SEC-BUTYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing bicyclic structure, and an isoxazole moiety, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SEC-BUTYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core and the subsequent introduction of the isoxazole moiety. One common approach is to start with a suitable benzothiophene precursor, which undergoes functionalization to introduce the necessary substituents. The isoxazole ring can be formed through a cycloaddition reaction, often catalyzed by transition metals such as copper or ruthenium .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of scalable reaction conditions, such as solvent selection, temperature control, and purification techniques. Metal-free synthetic routes are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

SEC-BUTYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

SEC-BUTYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of SEC-BUTYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The isoxazole moiety can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole structures, such as 3,5-dimethylisoxazole, share some chemical properties and biological activities.

    Benzothiophene Derivatives:

Uniqueness

What sets SEC-BUTYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of the isoxazole and benzothiophene moieties. This dual functionality provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

butan-2-yl 2-[(4,5-dimethyl-1,2-oxazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H24N2O4S/c1-5-10(2)24-19(23)15-13-8-6-7-9-14(13)26-18(15)20-17(22)16-11(3)12(4)25-21-16/h10H,5-9H2,1-4H3,(H,20,22)

InChI Key

WOHLDEFFRJWFOV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3C)C

Origin of Product

United States

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